molecular formula C5H2BrClOS B184165 2-Bromothiophene-3-carbonyl chloride CAS No. 197370-13-1

2-Bromothiophene-3-carbonyl chloride

Cat. No.: B184165
CAS No.: 197370-13-1
M. Wt: 225.49 g/mol
InChI Key: UIKWDIMOQHGQHM-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-carbonyl chloride is an organic compound with the molecular formula C5H2BrClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention if feeling unwell .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromothiophene-3-carbonyl chloride . Factors such as temperature, pH, and the presence of other chemicals could affect its stability and interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-carbonyl chloride typically involves the bromination of thiophene derivatives followed by the introduction of a carbonyl chloride group. One common method includes the bromination of thiophene at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromothiophene is then subjected to acylation with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiophene-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-bromothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDIMOQHGQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603402
Record name 2-Bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197370-13-1
Record name 2-Bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add thionyl chloride (0.35 mL, 4.80 mmol) to a solution of 2-bromothiophene-3-carboxylic acid (500 mg, 2.41 mmol) and toluene (20 mL) with stirring. Purge the reaction vessel with nitrogen. Heat the mixture to reflux and stir for 3 hours. Concentrate the mixture to obtain the title compound (540 mg, 2.41 mmol). Use compound in next procedure without further purification.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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